molecular formula C30H22O2 B13150094 4,4'-Dimethyl-[1,1'-bianthracene]-9,9'(10H,10'H)-dione

4,4'-Dimethyl-[1,1'-bianthracene]-9,9'(10H,10'H)-dione

Cat. No.: B13150094
M. Wt: 414.5 g/mol
InChI Key: WHXFGCFNWTZBNM-UHFFFAOYSA-N
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Description

4,4’-Dimethyl-[1,1’-bianthracene]-9,9’(10H,10’H)-dione is an organic compound belonging to the anthracene family. This compound is characterized by its two anthracene units connected at the 9,9’ positions, with each anthracene unit having a methyl group at the 4 and 4’ positions. The compound is known for its unique photophysical properties, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-Dimethyl-[1,1’-bianthracene]-9,9’(10H,10’H)-dione typically involves the following steps:

    Formation of the Anthracene Units: The anthracene units can be synthesized through the Friedel-Crafts acylation of benzene derivatives, followed by cyclization.

    Coupling of Anthracene Units: The two anthracene units are coupled at the 9,9’ positions using a coupling reagent such as palladium on carbon (Pd/C) under hydrogenation conditions.

Industrial Production Methods

Industrial production of 4,4’-Dimethyl-[1,1’-bianthracene]-9,9’(10H,10’H)-dione involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Batch Reactors: Utilizing batch reactors for controlled synthesis.

    Purification: Employing techniques such as recrystallization and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

4,4’-Dimethyl-[1,1’-bianthracene]-9,9’(10H,10’H)-dione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones.

    Reduction: Reduction reactions can convert the compound to its corresponding dihydro derivatives.

    Substitution: Electrophilic substitution reactions can introduce different substituents at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like bromine and nitric acid are employed for electrophilic substitution.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Various substituted anthracene derivatives.

Scientific Research Applications

4,4’-Dimethyl-[1,1’-bianthracene]-9,9’(10H,10’H)-dione has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.

Mechanism of Action

The mechanism of action of 4,4’-Dimethyl-[1,1’-bianthracene]-9,9’(10H,10’H)-dione involves its interaction with molecular targets through its aromatic rings and methyl groups. The compound can engage in π-π stacking interactions, hydrogen bonding, and van der Waals forces. These interactions influence the compound’s photophysical properties and its ability to act as a chromophore in various applications.

Comparison with Similar Compounds

Similar Compounds

    9,10-Dimethylanthracene: Similar in structure but lacks the bianthracene linkage.

    4,4’-Dimethylbiphenyl: Contains two phenyl rings with methyl groups but lacks the extended conjugation of anthracene units.

    Anthracene: The parent compound without methyl groups or bianthracene linkage.

Uniqueness

4,4’-Dimethyl-[1,1’-bianthracene]-9,9’(10H,10’H)-dione is unique due to its extended conjugation and specific substitution pattern, which confer distinct photophysical properties. This makes it particularly valuable in applications requiring specific light absorption and emission characteristics.

Properties

Molecular Formula

C30H22O2

Molecular Weight

414.5 g/mol

IUPAC Name

4-methyl-1-(4-methyl-9-oxo-10H-anthracen-1-yl)-10H-anthracen-9-one

InChI

InChI=1S/C30H22O2/c1-17-11-13-23(27-25(17)15-19-7-3-5-9-21(19)29(27)31)24-14-12-18(2)26-16-20-8-4-6-10-22(20)30(32)28(24)26/h3-14H,15-16H2,1-2H3

InChI Key

WHXFGCFNWTZBNM-UHFFFAOYSA-N

Canonical SMILES

CC1=C2CC3=CC=CC=C3C(=O)C2=C(C=C1)C4=C5C(=C(C=C4)C)CC6=CC=CC=C6C5=O

Origin of Product

United States

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